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Introduction
Quinine Ethyl Carbonate, a derivative of the well-known antimalarial drug quinine, is a tasteless

and odorless crystalline compound. This modification of the parent molecule is of significant

interest in pharmaceutical development, aiming to improve palatability and potentially alter

pharmacokinetic properties. This technical guide provides an in-depth overview of the core

physicochemical properties of quinine ethyl carbonate, complete with experimental protocols

and visualizations to support research and development activities.

Chemical and Physical Properties
Quinine Ethyl Carbonate is characterized by the addition of an ethyl carbonate group to the

hydroxyl moiety of quinine. This structural modification influences its physical and chemical

characteristics.

Chemical Structure:

IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-

4-yl)methyl] ethyl carbonate[1]

CAS Number: 83-75-0[2]
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Chemical Formula: C₂₃H₂₈N₂O₄[2]

Molecular Weight: 396.48 g/mol [2]

Physicochemical Data Summary
The quantitative physicochemical properties of quinine ethyl carbonate are summarized in the

table below. It is important to note that while extensive data is available for the parent

compound, quinine, specific experimental values for the melting point and pKa of quinine ethyl

carbonate are not readily found in the public domain.

Property Value Reference

Appearance

White crystals; odorless and

initially tasteless, developing a

bitter taste.

[3]

Molecular Formula C₂₃H₂₈N₂O₄ [2]

Molecular Weight 396.48 g/mol [2]

Melting Point

Not available. For reference,

the melting point of quinine is

173-175 °C.

Boiling Point 526.3°C at 760 mmHg

Solubility

- Water: Practically insoluble-

Methanol: Very soluble-

Ethanol (95% & 99.5%): Freely

soluble- Diethyl Ether: Soluble-

Dilute Hydrochloric Acid:

Dissolves

[3]

pKa

Not available. For reference,

the pKa values for quinine are

approximately 4.21 and 7.73.

Optical Rotation
[α]ᴅ: -42.2° to -44.0° (c=1 in

methanol)
[3]
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinine

ethyl carbonate.

Ultraviolet-Visible (UV-Vis) Spectroscopy
A UV-Vis spectrum of quinine ethyl carbonate in methanol (1 in 20,000 solution) shows

characteristic absorption maxima. For comparison, quinine's UV absorption peaks at

approximately 350 nm in UVA.[4][5]

Infrared (IR) Spectroscopy
The IR spectrum, typically obtained using a potassium bromide (KBr) disk method, will exhibit

characteristic peaks for the functional groups present in the molecule. Key expected

absorptions include those for the aromatic quinoline system, the C-O stretching of the ether

and carbonate groups, and C-H stretching of the aliphatic and aromatic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for quinine ethyl carbonate are not readily available, the

expected ¹H and ¹³C NMR spectra can be predicted based on the structure and the known

spectra of quinine.[6][7][8]

¹H NMR: The spectrum would show characteristic signals for the quinoline and quinuclidine

ring protons, the vinyl group protons, and the methoxy group protons, similar to quinine.

Additionally, new signals corresponding to the ethyl group of the carbonate moiety would be

present: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂). The

proton at the C9 position, where the carbonate is attached, would likely experience a

downfield shift compared to its position in quinine.

¹³C NMR: The spectrum would display signals for all 23 carbon atoms. In addition to the

signals corresponding to the quinine skeleton, new resonances for the ethyl group (a methyl

carbon around 14 ppm and a methylene carbon around 64 ppm) and the carbonyl carbon of

the carbonate group (around 155 ppm) would be observed. The chemical shift of the C9

carbon would also be significantly affected by the attached carbonate group.
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Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the crystalline solid melts.

Methodology:

Sample Preparation: A small amount of the quinine ethyl carbonate crystals is finely ground

into a powder. The open end of a capillary tube is tapped into the powder to introduce a

small amount of the sample.

Packing: The capillary tube is inverted and tapped gently to pack the sample into the sealed

bottom. The packed sample height should be approximately 2-3 mm.

Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., Mel-

Temp or Thiele tube).

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute)

near the expected melting point.

Observation: The temperatures at which the first droplet of liquid appears (onset of melting)

and at which the entire solid phase has liquefied (completion of melting) are recorded. This

range is reported as the melting point.
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Sample Preparation Measurement

Grind Crystals Load Capillary Pack Sample Place in Apparatus Heat Slowly (1-2°C/min) Observe & Record Range

Add Excess Solid to Solvent

Agitate at Constant Temp
(24-72h)

Separate Solid/Liquid
(Centrifuge/Filter)

Analyze Solute Conc.
(UV-Vis/HPLC)

Report Solubility
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Solution Preparation

Spectrometer Measurement

Prepare Stock Solution
(Known Concentration)

Dilute to Working Solution

Run Blank (Solvent Only)

Run Sample Solution

Record Spectrum (λmax)

Quinine

Base (e.g., Pyridine or Triethylamine)
in an aprotic solvent

Ethyl Chloroformate
(ClCO₂Et)

Quinine Ethyl Carbonate

 Acylation 

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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